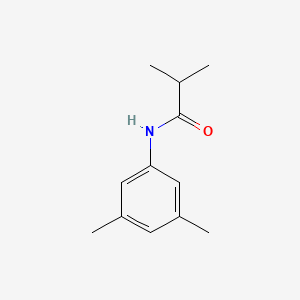![molecular formula C16H17N3O2S B5699853 N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)
N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPSPC and is known for its unique chemical properties that make it suitable for use in scientific research.
作用機序
The mechanism of action of MPSPC is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological and biochemical effects, which can be beneficial in certain scientific research applications.
Biochemical and Physiological Effects:
MPSPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in inflammation and pain. Additionally, MPSPC has been shown to have antioxidant properties, which can help protect cells from damage.
実験室実験の利点と制限
One of the main advantages of using MPSPC in lab experiments is its unique chemical properties, which make it suitable for use in a variety of research applications. Additionally, MPSPC is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to using MPSPC in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research involving MPSPC. One area of interest is its potential use in cancer treatment, as studies have shown that it may be able to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of MPSPC and its potential applications in a variety of fields, including drug delivery and anti-inflammatory therapy.
In conclusion, MPSPC is a unique chemical compound that has gained attention in the scientific community due to its potential applications in various fields. While there is still much to be learned about this compound, its unique chemical properties and potential applications make it an exciting area of research for scientists around the world.
合成法
MPSPC can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
科学的研究の応用
MPSPC has a wide range of potential applications in scientific research. It has been studied for its potential use as a drug delivery system, as well as for its ability to inhibit certain enzymes and proteins. Additionally, MPSPC has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-6-8-13(9-7-11)22-12(2)16(20)21-19-15(17)14-5-3-4-10-18-14/h3-10,12H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPMFCSZXANDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)
![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)

